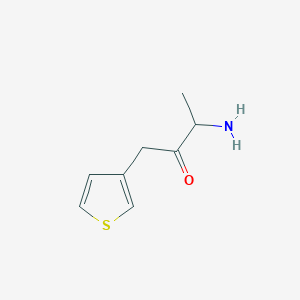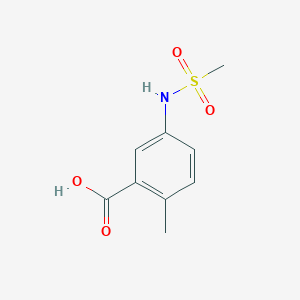
5-Methanesulfonamido-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonamido-2-methylbenzoic acid typically involves the sulfonation of 2-methylbenzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale sulfonation reactions using similar reagents and conditions as those used in laboratory synthesis .
化学反応の分析
Types of Reactions
5-Methanesulfonamido-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
5-Methanesulfonamido-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methanesulfonamido-2-methylbenzoic acid involves its interaction with specific molecular targets, leading to various biological effects. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
5-Methyl-2-(methylsulfonamido)benzoic acid: Similar in structure but with different substituents.
2-Amino-5-methylbenzoic acid: Shares a similar benzoic acid core but with an amino group instead of a sulfonamide group.
Uniqueness
5-Methanesulfonamido-2-methylbenzoic acid is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C9H11NO4S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
5-(methanesulfonamido)-2-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6-3-4-7(10-15(2,13)14)5-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) |
InChIキー |
MMCBTOISMZNMSM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


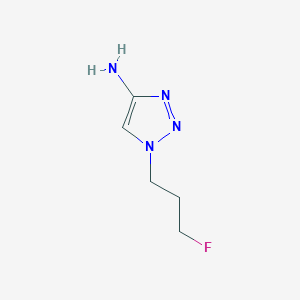

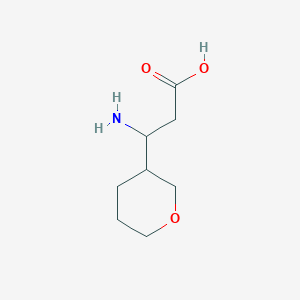

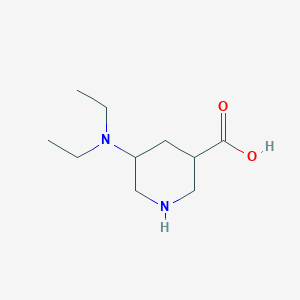
![1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13165867.png)
![Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13165869.png)
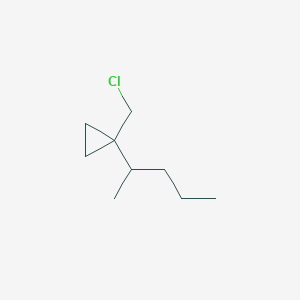
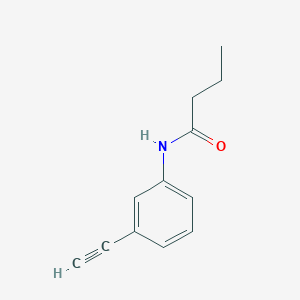
![N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide](/img/structure/B13165893.png)
![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)


